molecular formula C43H34N6O3 B193050 Trityl candesartan CAS No. 139481-72-4

Trityl candesartan

Cat. No.: B193050
CAS No.: 139481-72-4
M. Wt: 682.8 g/mol
InChI Key: VBMKOTRJWPIKMG-UHFFFAOYSA-N
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Description

Trityl candesartan is a chemical compound known for its role as an angiotensin II receptor antagonist. It is commonly used in the pharmaceutical industry to manage hypertension by relaxing blood vessels, thereby lowering blood pressure. The compound is chemically described as 2-ethoxy-1-((2’-(1-trityl-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid, with a molecular formula of C43H34N6O3 .

Mechanism of Action

Target of Action

Trityl Candesartan, also known as Candesartan, is an angiotensin II receptor antagonist . Its primary target is the angiotensin II type 1 receptor (AT1) . This receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Biochemical Pathways

The action of Candesartan primarily affects the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Candesartan inhibits the effects of angiotensin II, a key player in the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction of blood pressure .

Pharmacokinetics

Candesartan cilexetil, the prodrug form of Candesartan, is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The maximum plasma concentration and area under the plasma concentration-time curve of Candesartan were found to be within the bioequivalence ranges . The apparent oral clearance of Candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The half-life of Candesartan is approximately 3.5 to 4 hours .

Result of Action

The molecular and cellular effects of Candesartan’s action are primarily related to its ability to block the AT1 receptor. This blockade results in a decrease in blood pressure and has beneficial effects on attenuating insulin resistance . It also reduces intracellular calcium overload and lipid accumulation, which can alleviate insulin resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. One major concern in the preparation process is the usage of tin (Sn) compounds, specifically tributyl tin oxide, which can cause harm to both human and environmental health . The tin content in this compound has been found to be within the limit of 10 mg/Kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trityl candesartan involves a multi-step synthetic processThe process typically involves the use of organic solvents and requires crystallization, separation, and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Trityl candesartan undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Trityl candesartan has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Losartan
  • Valsartan
  • Irbesartan
  • Telmisartan
  • Olmesartan

Comparison: Trityl candesartan is unique in its high potency and long-lasting effects compared to other angiotensin II receptor blockers. It has a more pronounced effect on lowering 24-hour ambulatory blood pressure compared to losartan, irbesartan, and valsartan. Additionally, it is associated with fewer adverse events, making it a preferred choice in clinical settings .

Properties

IUPAC Name

2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMKOTRJWPIKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437932
Record name Trityl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139481-72-4
Record name 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139481-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trityl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,196,444 discloses Candesartan cilexetil and a process for its preparation by the reaction of 2-ethoxy-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid with trityl chloride in presence of triethyl amine in methylene chloride and purification by column chromatography gives 2-ethoxy-1-[[2′-(N-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid, which upon condensation with cyclohexyl 1-iodoethyl carbonate in presence of potassium carbonate in DMF followed by purification with column chromatography gives a colorless powder which is recrystallized in ethanol yields ‘C’ type crystals of Candesartan cilexitil.
Quantity
0 (± 1) mol
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2-ethoxy-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid
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Synthesis routes and methods II

Procedure details

In methylene chloride (183 kg) was suspended 2-ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid [Compound A] (480 kg) obtained in Reference Example 8. To the suspension was added triethylamine (13.8 kg) to dissolve Compound A. To the solution was added triphenylmethylchloride (34.9 kg) in methylene chloride solution (50 L) and the solution was heated for about 6 hours under reflux (40° C.). To the solution was added methylene chloride (273 kg) and the solution was allowed to stand at room temperature for one night. The reaction solution was heated at 30-35° C., to which was added methanol (81.4 kg). To the solution was added water (205 kg) and the solution was adjusted to pH 3.1±0.2 with 1N hydrochloric acid. The organic layer was separated and concentrated to 288 kg. The concentrate was stirred at room temperature for about 30 minutes, to which was dropped hexane (68 kg) for 20±5 minutes. The resulting mixture was stirred at room temperature for about 30 minutes, followed by at 5±5° C. for about 1 hour. The crystals were separated and washed with a mixture of hexane-methylene chloride (5:1) (205 L). The wet crystals were dissolved in DMF(183 L) and the solution was evaporated to about 138 kg or less to give 2-ethoxy-1-[[2′-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid [Compound A(T)] solution (89%).
Quantity
273 kg
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Reaction Step One
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Quantity
205 kg
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81.4 kg
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13.8 kg
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34.9 kg
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50 L
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183 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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